Remdesivir, also known as GS-5734, is a novel nucleotide analog prodrug with broad-spectrum antiviral activity. [] Developed by Gilead Sciences, it was initially investigated for the treatment of Ebola virus disease and subsequently gained attention for its potential against emerging infectious diseases, including those caused by various single-stranded RNA viruses. [, , , ] Remdesivir has demonstrated activity against a range of viruses including pathogenic severe acute respiratory syndrome coronavirus (SARS-CoV) and Middle East respiratory syndrome coronavirus (MERS-CoV). []
Remdesivir is a monophosphoramidate prodrug characterized by a 1'-cyano substituted adenosine analog. [] The molecule contains a pyrrolo[2,1-f][1,2,4]triazin-4-amine moiety linked to a phosphoramidate group, which is further attached to a modified ribose sugar. [] The cyano group at the 1' position of the ribose sugar contributes to its antiviral activity. []
Remdesivir exerts its antiviral activity by interfering with viral RNA replication. [, , ] Specifically, its active metabolite, GS-441524, competes with adenosine triphosphate for incorporation into the viral RNA, leading to premature chain termination and inhibition of viral replication. [] The 1'-cyano group substitution enhances its binding affinity to the viral RNA polymerase. []
Remdesivir (GS-5734) is a monophosphoramidate prodrug with the chemical formula C₂₇H₃₅N₆O₈P and a molecular weight of 602.6 g/mol. Its core structure derives from the adenosine analog GS-441524 (molecular formula C₁₂H₁₃N₅O₄), a 1′-cyano-substituted pyrrolo[2,1-f][1,2,4]triazine C-nucleoside. This design replaces the natural ribose sugar with a synthetic 1′-cyano-3′,4′-dihydroxyfuran scaffold, enhancing resistance to enzymatic deamination and altering electronic properties to improve target binding [8] [7]. The 1′-cyano group induces a ribose ring pucker that mimics the 3′-endo conformation preferred by viral RNA-dependent RNA polymerases (RdRp), facilitating incorporation into nascent RNA strands [8].
Table 1: Structural Comparison of Remdesivir and Key Analogues
Compound | Molecular Formula | Key Modifications | Role |
---|---|---|---|
GS-441524 | C₁₂H₁₃N₅O₄ | 1′-cyano adenosine analog | Nucleoside precursor; limited cell permeability |
GS-704277 | C₁₉H₂₄N₆O₇P | Alanine ester intermediate | Intracellular metabolite after initial hydrolysis |
GS-443902 | C₁₂H₁₂N₅O₁₀P₃ | Active triphosphate form | Direct RdRp inhibition |
Remdesivir (GS-5734) | C₂₇H₃₅N₆O₈P | 2-ethylbutyl-monophosphoramidate prodrug | Enhances cellular delivery and activation |
The prodrug moiety of remdesivir incorporates a 2-ethylbutyl L-alaninate ester linked to a phenyloxy phosphoramidate group. This design addresses two critical limitations of nucleoside analogs: poor membrane permeability and inefficient intracellular phosphorylation. The phosphoramidate group masks the negative charge of the monophosphate, enabling passive diffusion across cell membranes. The 2-ethylbutyl ester enhances lipophilicity (logP ≈ 1.9), facilitating uptake into target cells like pneumocytes and lymphocytes [3] [9]. Upon entry, the ester bond undergoes hydrolysis by carboxylesterases (notably CES1), releasing the alaninyl phosphoramidate intermediate (GS-704277). Subsequent phosphoramidase cleavage yields the nucleoside monophosphate (GS-441524-MP), bypassing the rate-limiting first phosphorylation step required by unmodified nucleosides [5] [9].
Table 2: Prodrug Components and Their Functions
Prodrug Element | Chemical Group | Biological Function |
---|---|---|
Aryloxy group | Phenoxy | Stabilizes phosphoramidate linkage; guides enzymatic cleavage |
Amino acid ester | L-alanine 2-ethylbutyl ester | Enhances lipophilicity; substrate for carboxylesterases |
Phosphoramidate bond | P–N linkage | Masks phosphate charge; enables intracellular trafficking |
Remdesivir activation is a three-step enzymatic process:
GS-443902 acts as a competitive inhibitor of adenosine triphosphate (ATP) for viral RdRp, with a half-maximal inhibitory concentration (IC₅₀) of 32 nM against MERS-CoV RdRp. Incorporation into the growing RNA chain causes delayed chain termination after three additional nucleotides, due to steric clashes between the 1′-cyano group and RdRp residues [7] [8]. The intracellular half-life of GS-443902 exceeds 20 hours in peripheral blood mononuclear cells (PBMCs), enabling sustained antiviral activity despite rapid plasma clearance of the prodrug [5] [9].
Table 3: Key Metabolites and Their Pharmacokinetic Properties
Metabolite | Half-Life | Detection Site | Enzymes Involved | Antiviral Role |
---|---|---|---|---|
GS-704277 | 0.5–1.2 h | Plasma | CES1, CTSA | Intermediate; no direct activity |
GS-441524 | 24–27 h | Plasma (major metabolite) | Dephosphorylation of GS-441524-MP | Weak antiviral activity |
GS-443902 | >20 h | Intracellular (e.g., PBMCs) | AK2, NDPK | Active RdRp inhibitor |
Table 4: Enzymes in Remdesivir Metabolism and Their Contributions
Enzyme | Tissue Distribution | Function in Activation | Inhibition/Induction Risk |
---|---|---|---|
CES1 | Liver > Lung > Lymphocytes | Hydrolysis of 2-ethylbutyl ester | Low (no known strong inhibitors) |
HINT1 | Ubiquitous | Cleavage of phosphoramidate bond | Not characterized |
CYP3A4 | Liver, intestine | Minor oxidation of GS-441524 | Moderate (avoid with inducers) |
AK2/NDPK | All nucleated cells | Phosphate transfer to mono/diphosphate | Not drug-modulable |
The efficient intracellular activation and prolonged retention of GS-443902 underpin remdesivir’s broad-spectrum antiviral profile, while its prodrug design minimizes off-target effects by restricting active metabolite generation to infected cells [8] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7